molecular formula C₁₇H₁₃N₃O₃S B1140690 2,3-DIHYDRO-3-(1H-INDOL-3-YLMETHYLENE)-2-OXO-1H-INDOLE-5-SULFONAMIDE CAS No. 181223-16-5

2,3-DIHYDRO-3-(1H-INDOL-3-YLMETHYLENE)-2-OXO-1H-INDOLE-5-SULFONAMIDE

Cat. No. B1140690
Key on ui cas rn: 181223-16-5
M. Wt: 339.37
InChI Key:
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Patent
US06706709B2

Procedure details

5-Aminosulfonyl-2-oxindole was condensed with indole-3-carboxaldehyde to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][S:2]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9](=[O:14])[CH2:8]2)(=[O:4])=[O:3].[NH:15]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[C:17]([CH:24]=O)=[CH:16]1>>[NH:15]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[C:17]([CH:24]=[C:8]2[C:7]3[C:11](=[CH:12][CH:13]=[C:5]([S:2]([NH2:1])(=[O:4])=[O:3])[CH:6]=3)[NH:10][C:9]2=[O:14])=[CH:16]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NS(=O)(=O)C=1C=C2CC(NC2=CC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)C=C1C(NC2=CC=C(C=C12)S(=O)(=O)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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